molecular formula C15H22Cl2N4O2 B11830244 tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-3-methylpiperazine-1-carboxylate

tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-3-methylpiperazine-1-carboxylate

Cat. No.: B11830244
M. Wt: 361.3 g/mol
InChI Key: MCKIOOQIHGXWHQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-3-methylpiperazine-1-carboxylate: is a chemical compound with the molecular formula C15H22Cl2N4O2 . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-3-methylpiperazine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 2,4-dichloropyrimidine with tert-butyl 4-(aminomethyl)-3-methylpiperazine-1-carboxylate under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process .

In industrial production, the compound can be synthesized in larger quantities using similar methods but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-3-methylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-3-methylpiperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-3-methylpiperazine-1-carboxylate can be compared with other similar compounds, such as:

  • tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperidine-1-carboxylate
  • tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate

These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications .

Biological Activity

tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)-3-methylpiperazine-1-carboxylate is a synthetic organic compound notable for its complex structure and potential pharmaceutical applications. The compound features a tert-butyl group, a piperazine ring, and a dichloropyrimidine moiety, which contribute to its biological activity. This article aims to explore the biological activity of this compound by reviewing relevant literature, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H19Cl2N4O2C_{15}H_{19}Cl_2N_4O_2, with a molecular weight of approximately 357.24 g/mol. The presence of the dichloropyrimidine group is significant as it can enhance the compound's interaction with various biological targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The dichloropyrimidine moiety can interact with nucleic acids and proteins, potentially inhibiting their function. The piperazine ring enhances the binding affinity to these targets while the tert-butyl ester group may influence solubility and stability.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Antimalarial Properties : The compound has shown potential in the development of antimalarial agents due to its structural characteristics.
  • Anticancer Activity : Studies have demonstrated that derivatives of pyrimidine compounds can inhibit cell proliferation in cancer cell lines. For instance, related compounds have exhibited IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong inhibitory effects on tumor growth .
  • Inhibition of Matrix Metalloproteinases (MMPs) : Some studies suggest that these compounds may inhibit MMPs, which are involved in cancer metastasis and tissue remodeling .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

StudyCompoundActivityIC50 Value
Pyrimidine DerivativeInhibition of MDA-MB-231 cells0.126 μM
M4 CompoundInhibition of β-secretase 115.4 nM
MMP InhibitorInhibition of MMP-2 and MMP-9Not specified

Case Study: Anticancer Activity

In a study published by MDPI, a pyrimidine-based compound exhibited potent inhibitory effects on cancer cell lines while showing selectivity against non-cancerous cells. This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy tissues .

Case Study: Antimalarial Potential

Research has indicated that compounds with similar structures to this compound may possess antimalarial properties. This highlights the importance of further investigations into their pharmacological profiles for potential therapeutic applications against malaria.

Properties

Molecular Formula

C15H22Cl2N4O2

Molecular Weight

361.3 g/mol

IUPAC Name

tert-butyl 4-[(2,4-dichloropyrimidin-5-yl)methyl]-3-methylpiperazine-1-carboxylate

InChI

InChI=1S/C15H22Cl2N4O2/c1-10-8-21(14(22)23-15(2,3)4)6-5-20(10)9-11-7-18-13(17)19-12(11)16/h7,10H,5-6,8-9H2,1-4H3

InChI Key

MCKIOOQIHGXWHQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1CC2=CN=C(N=C2Cl)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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